6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one
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Description
6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H17Cl2F3N2O3S and its molecular weight is 541.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Quinazolin-4(3H)ones derivatives, including those with structural modifications, have shown significant antimicrobial properties. Studies have synthesized compounds with variations in the quinazolinone ring, demonstrating remarkable antibacterial and antifungal activities. For example, novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones prepared from dichlorophenyl amino phenylacetic acid exhibited significant antimicrobial activity, with some compounds showing promising results against various strains of bacteria and fungi (Patel, Patel, & Patel, 2010). Similarly, derivatives incorporating sulfonamido-4-thiazolidinone showed pronounced antibacterial and antifungal activities (Patel, Patel, & Patel, 2010).
Antiviral Activities
Quinazolinone derivatives have also been investigated for their potential antiviral activities. A study involving novel 3-sulphonamido-quinazolin-4(3H)-One derivatives synthesized using microwave-assisted techniques found that some compounds inhibited the replication of various viruses, including influenza A and dengue, highlighting the potential of quinazolinone derivatives in antiviral therapy (Selvam et al., 2007).
Anticancer Activities
Quinazolinone compounds have been synthesized and evaluated for their anticancer activities, targeting specific enzymes or pathways involved in cancer progression. For instance, 2,3,7-trisubstituted quinazoline derivatives were synthesized and characterized for their potential as EGFR-tyrosine kinase inhibitors, demonstrating significant activity against cancer cell lines (Noolvi & Patel, 2013).
Miscellaneous Activities
Quinazolinones have been studied for a variety of other biological activities, including anti-inflammatory, diuretic, and antimalarial effects. The versatility of the quinazolinone scaffold allows for extensive modification, leading to a wide range of biological activities. For example, new quinazolinone derivatives were synthesized and evaluated for their diuretic activities, showing significant effects in specific compounds (Maarouf, El‐Bendary, & Goda, 2004).
Properties
IUPAC Name |
6,8-dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F3N2O3S/c1-13-5-3-6-14(2)22(13)31-20(30-21-18(23(31)32)10-16(25)11-19(21)26)12-35(33,34)17-8-4-7-15(9-17)24(27,28)29/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHWPOHEOFZBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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